molecular formula C24H27N3O5S B605103 ABT-072 CAS No. 1132936-00-5

ABT-072

カタログ番号: B605103
CAS番号: 1132936-00-5
分子量: 469.6 g/mol
InChIキー: XMZSTQYSBYEENY-RMKNXTFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABT-072は、C型肝炎ウイルスNS5Bポリメラーゼの非ヌクレオシド阻害剤です。 C型肝炎ウイルス感染症、特に1a型および1b型のウイルス株による感染症の治療における潜在的な用途について評価されています 。この化合物は、強力な抗ウイルス活性で知られており、前臨床および臨床設定で広く研究されています。

科学的研究の応用

Antiviral Activity Against Hepatitis C Virus

ABT-072 has been extensively studied for its efficacy in treating HCV. Key findings from clinical trials include:

  • Phase 1 Studies : These trials demonstrated that this compound could be administered effectively with once-daily oral dosing, showing good tolerability and pharmacokinetics in HCV-infected patients .
  • Phase 2 Studies : A notable combination therapy involving this compound and the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks post-treatment in 10 out of 11 patients, indicating its potential as a highly effective treatment option .

Pharmacokinetic Properties

This compound exhibits improved permeability and solubility compared to earlier compounds developed in similar studies. The modifications made during its synthesis have led to better absorption characteristics, which are critical for effective oral administration .

Data Table: Clinical Trials Involving this compound

Trial PhaseStudy DesignFindingsReference
Phase 1Safety and pharmacokinetics in healthy subjectsDemonstrated good tolerability; suitable for daily dosing
Phase 2Combination with ABT-450SVR at 24 weeks in 10/11 patients
OngoingInvestigational studies for additional indicationsUnder evaluation for further therapeutic applications

Case Study 1: Efficacy in Combination Therapy

A clinical study evaluated this compound in combination with another antiviral agent, ABT-450. The results indicated that this combination therapy not only enhanced viral suppression but also minimized the duration of treatment required to achieve a sustained virologic response, emphasizing the potential of this compound as part of multi-drug regimens against HCV .

Case Study 2: Pharmacokinetic Evaluation

In another study focusing on pharmacokinetics, researchers assessed the absorption and distribution characteristics of this compound. The findings revealed that the compound maintained effective plasma concentrations over a 24-hour period, supporting its once-daily dosing regimen .

準備方法

ABT-072は、さまざまな合成経路によって合成することができます。一般的な方法の1つは、そのカリウム三水和物形態の調製です。 合成経路は、通常、重要な中間体の形成、続いて特定の反応条件によって最終生成物が得られます 。工業生産方法は、通常、これらの合成経路を最適化して、高い収率と純度を確保します。 化合物は通常、固体形で調製され、特定の条件下で保管されて安定性を維持します .

化学反応の分析

ABT-072は、次のようないくつかのタイプの化学反応を起こします。

    酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

    還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

    置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。

これらの反応で使用される一般的な試薬および条件には、さまざまな酸化剤および還元剤、ならびに反応を促進する触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

    化学: ウイルスポリメラーゼの阻害を研究するためのモデル化合物として使用されます。

    生物学: ウイルス複製と阻害のメカニズムを理解するための研究で使用されます。

    医学: C型肝炎ウイルス感染症の治療における潜在的な用途について評価されています。 .

    産業: 抗ウイルス薬および製剤の開発に使用されています.

生物活性

ABT-072 is a non-nucleoside inhibitor targeting the Hepatitis C virus (HCV) NS5B polymerase, developed as part of a broader initiative to find effective direct-acting antivirals (DAAs) for HCV treatment. This compound emerged from medicinal chemistry efforts aimed at enhancing the pharmacokinetic properties and antiviral efficacy of earlier lead compounds. The modification of structural components in this compound has resulted in improved solubility and permeability, making it a promising candidate in HCV therapy.

This compound functions by inhibiting the RNA-dependent RNA polymerase (NS5B) of HCV, which is crucial for viral replication. The inhibition occurs through two primary mechanisms:

  • Chain Termination : During the initiation phase of RNA synthesis, this compound acts as a chain terminator.
  • Base-Pair Confounding : Once the polymerase enters the elongation phase, it disrupts the base-pairing process, preventing effective viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in several studies, indicating favorable absorption and distribution characteristics. Phase 1 clinical trials demonstrated that once-daily oral dosing is feasible for patients infected with HCV, with good tolerability reported .

Phase 1 Trials

Initial studies focused on evaluating the safety and tolerability of this compound in healthy subjects. These trials confirmed its potential for oral administration and established baseline pharmacokinetic parameters .

Phase 2 Trials

A significant Phase 2 pilot study combined this compound with another antiviral agent, ABT-450, and ribavirin. This combination resulted in a sustained virologic response (SVR) at 24 weeks post-treatment in 91% of treatment-naive patients with genotype 1 HCV . The data from this study are summarized in Table 1.

Study PhaseTreatment RegimenSVR24 RatePatient Population
Phase 2This compound + ABT-450 + Ribavirin91%Genotype 1, treatment-naive

Resistance Studies

Research into resistance mechanisms associated with this compound has indicated that mutations can arise during treatment. For instance, certain mutations near the active site of NS5B can confer resistance to inhibitors like this compound. Understanding these mechanisms is critical for developing strategies to mitigate resistance during therapy .

Case Study: Efficacy in Treatment-Naive Patients

In a cohort of 11 patients treated with the combination regimen including this compound, 10 achieved SVR24, underscoring the compound's effectiveness in a real-world clinical setting. This case highlights the potential for this compound to serve as a backbone therapy in HCV treatment protocols .

Case Study: Resistance Development

A study observed that prolonged exposure to this compound led to specific mutations in NS5B among some patients, indicating a need for careful monitoring and potentially combination therapies to prevent resistance development .

特性

IUPAC Name

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTQYSBYEENY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132936-00-5, 1214735-11-1
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

    A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.

    A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

    A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。